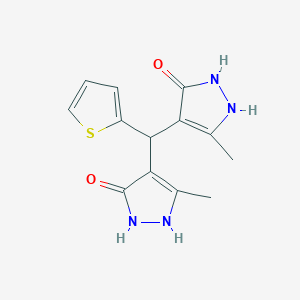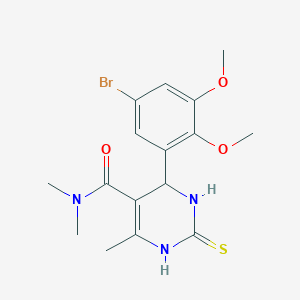
4-(5-bromo-2,3-dimethoxyphenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-bromo-2,3-dimethoxyphenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BRD0705 and is known for its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
BRD0705 has shown potential applications in various scientific research fields. It has been found to be a potent inhibitor of bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 plays a crucial role in the regulation of gene transcription, and its dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases.
BRD0705 has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. BRD0705 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Mecanismo De Acción
BRD0705 inhibits the binding of BRD4 to acetylated histones, which is essential for the regulation of gene transcription. This inhibition leads to the downregulation of various oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BRD0705 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRD0705 has several advantages for lab experiments. It is easy to synthesize, has good stability, and is highly potent. However, it also has some limitations, including poor solubility in water and limited bioavailability.
Direcciones Futuras
There are several future directions for the research on BRD0705. One potential direction is to optimize its chemical structure to improve its solubility and bioavailability. Another direction is to study its effects on other diseases, such as inflammation and cardiovascular diseases. Furthermore, the combination of BRD0705 with other drugs for cancer therapy should be explored. Overall, the potential applications of BRD0705 in scientific research are vast, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis method of BRD0705 involves the reaction of 5-bromo-2,3-dimethoxybenzaldehyde with N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in the presence of a base. The reaction leads to the formation of BRD0705 in good yield.
Propiedades
Fórmula molecular |
C16H20BrN3O3S |
|---|---|
Peso molecular |
414.3 g/mol |
Nombre IUPAC |
4-(5-bromo-2,3-dimethoxyphenyl)-N,N,6-trimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H20BrN3O3S/c1-8-12(15(21)20(2)3)13(19-16(24)18-8)10-6-9(17)7-11(22-4)14(10)23-5/h6-7,13H,1-5H3,(H2,18,19,24) |
Clave InChI |
JPNDXXYCDXTLRH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC(=C2OC)OC)Br)C(=O)N(C)C |
SMILES canónico |
CC1=C(C(NC(=S)N1)C2=C(C(=CC(=C2)Br)OC)OC)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



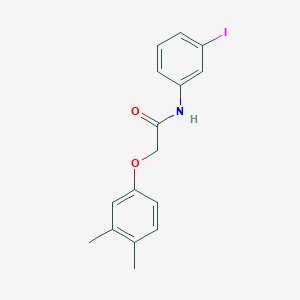
amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B297322.png)
amino]-N-(4-methoxybenzyl)acetamide](/img/structure/B297324.png)
![N-[1,1'-biphenyl]-2-yl-2-(4-isopropylphenoxy)acetamide](/img/structure/B297329.png)
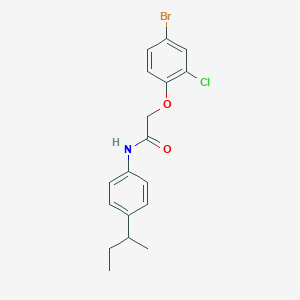
![methyl 4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297334.png)
![methyl (4Z)-4-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297335.png)
![methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297336.png)
![methyl (4Z)-1-(2-chlorophenyl)-4-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297337.png)
![4-chloro-N-(2,4-dichlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B297338.png)
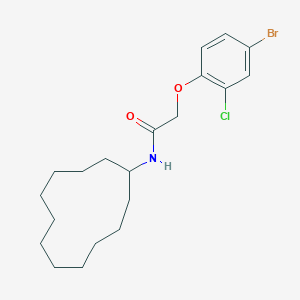
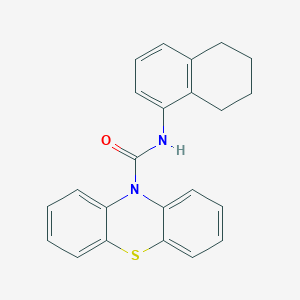
![methyl (4Z)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297346.png)
